molecular formula C₁₆H₇D₄F₄N₃O₂S B1152274 Mavacoxib-d4

Mavacoxib-d4

Cat. No.: B1152274
M. Wt: 389.36
Attention: For research use only. Not for human or veterinary use.
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Description

Mavacoxib-d4 is a deuterium-labeled derivative of Mavacoxib, a selective, orally administered, long-acting cyclooxygenase-2 (COX-2) inhibitor and non-steroidal anti-inflammatory drug (NSAID) . Deuterium labeling at four positions (denoted by "-d4") is a strategic modification to enhance metabolic stability and prolong the drug’s half-life by reducing cytochrome P450-mediated oxidation . Mavacoxib itself is recognized for its high COX-2 selectivity, minimizing gastrointestinal (GI) adverse effects associated with non-selective COX-1/COX-2 inhibitors. This compound is available as a reference standard with >98% purity and is used in research settings for pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C₁₆H₇D₄F₄N₃O₂S

Molecular Weight

389.36

Synonyms

4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4;  4-[5-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide-d4;  Mavacoxib-d4;  PHA 739521-d4;  Trocoxil-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Mavacoxib-d4 with structurally or functionally related compounds, focusing on selectivity, pharmacokinetics, and clinical applications.

Structural and Functional Analogues

Table 1: Pharmacological Profiles of this compound and Comparable Compounds
Compound Target (IC50) Selectivity Deuterated? Key Features
This compound COX-2 (Selective) High COX-2 Yes Long-acting; reduced metabolic clearance; >98% purity
Mefenamic Acid-d4 COX-1 (40 nM), COX-2 (3 µM) COX-1 preferential Yes Competitive inhibitor; non-selective; used for pain/inflammation
Meloxicam-d3 COX-1 (0.49 µM), COX-2 (36.6 µM) COX-1 preferential Yes Moderate COX-1 selectivity; long half-life (~20 hours)
Lumiracoxib-d6 COX-2 (Selective) High COX-2 Yes Orally active; potent COX-2 inhibition; used in osteoarthritis research
Metamizole Sodium COX-3 COX-3 selective No Non-opioid analgesic; antipyretic; limited anti-inflammatory activity

Key Comparative Insights

Selectivity: this compound and Lumiracoxib-d6 are highly selective for COX-2, minimizing GI toxicity compared to non-selective NSAIDs like Mefenamic Acid-d4 and Meloxicam-d3 . Metamizole Sodium uniquely targets COX-3, offering distinct analgesic and antipyretic effects but weaker anti-inflammatory activity .

Pharmacokinetics :

  • Deuterated compounds (e.g., this compound, Lumiracoxib-d6) exhibit prolonged half-lives due to reduced metabolic degradation. For instance, Mavacoxib’s parent compound has an exceptionally long half-life in dogs (~17 days), which may be extended further in its deuterated form .
  • Meloxicam-d3, despite its deuterium labeling, shows moderate COX-1 inhibition, which may contribute to residual GI risks compared to pure COX-2 inhibitors .

Clinical Applications :

  • This compound is primarily used in veterinary medicine (e.g., canine osteoarthritis) due to its long-acting properties .
  • Lumiracoxib-d6 and Meloxicam-d3 are researched for human osteoarthritis, though the latter’s COX-1 activity limits its safety profile .

Safety Profiles: COX-2-selective inhibitors (this compound, Lumiracoxib-d6) pose lower GI ulceration risks but may increase cardiovascular (CV) adverse events compared to non-selective NSAIDs . Metamizole Sodium carries a rare risk of agranulocytosis, restricting its use in some regions .

Research Limitations

  • Direct comparative studies between this compound and other deuterated NSAIDs are scarce. Most data derive from isolated pharmacological assays or indirect comparisons .

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